5-Bromo-2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine
Description
Properties
IUPAC Name |
5-bromo-2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-5-3-7(9)12-8(4-5)10-6(2)11-12/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDTVXCJRUHLPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NN2C(=C1)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 2,7-dimethylpyridine-3-carboxylic acid with bromine in the presence of a suitable catalyst, such as phosphorus oxychloride (POCl3), under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor type depends on factors such as the desired yield, purity, and cost-effectiveness. Additionally, the use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is often considered in industrial production.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can lead to the formation of reduced derivatives.
Substitution: : Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that derivatives of triazolo[1,5-a]pyridine exhibit significant antimicrobial properties. A study by Karpov et al. (2020) investigated the efficacy of 5-bromo-2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine against various bacterial strains. The compound showed promising results against Gram-positive and Gram-negative bacteria, indicating potential as a lead compound for antibiotic development .
Anticancer Properties
Another significant application of this compound is in cancer research. Triazolo derivatives have been explored for their ability to inhibit tumor growth. For instance, a study published in the Journal of Medicinal Chemistry reported that specific triazolo compounds exhibited cytotoxic effects on cancer cell lines by inducing apoptosis through mitochondrial pathways . The 5-bromo derivative was highlighted for its enhanced activity compared to non-brominated analogs.
Coordination Chemistry
Complex Formation
this compound has been utilized to synthesize metal complexes that exhibit interesting properties. Research conducted on copper(II) complexes with this triazole derivative indicated that they possess unique electronic and magnetic properties due to the ligand's ability to coordinate with metal ions effectively. The synthesized complexes were characterized using X-ray crystallography and showed distorted tetrahedral geometries around the metal centers .
Materials Science
Polymer Chemistry
The compound has also found applications in polymer science as a building block for synthesizing functional polymers. Its incorporation into polymer matrices has been studied for enhancing thermal stability and mechanical properties. A recent investigation demonstrated that polymers containing this compound exhibited improved resistance to thermal degradation compared to traditional polymers without such additives .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Karpov et al., 2020 |
| Escherichia coli | 64 µg/mL | Karpov et al., 2020 |
| Pseudomonas aeruginosa | 128 µg/mL | Karpov et al., 2020 |
Table 2: Properties of Metal Complexes Formed with this compound
| Metal Ion | Geometry | Magnetic Properties | Reference |
|---|---|---|---|
| Cu(II) | Distorted Tetrahedral | Paramagnetic | Research Study |
| Zn(II) | Tetrahedral | Diamagnetic | Research Study |
| Hg(II) | Square Planar | Diamagnetic | Research Study |
Mechanism of Action
The mechanism by which 5-Bromo-2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine exerts its effects depends on its molecular targets and pathways. For example, in biological systems, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural Features of Triazolopyridine Derivatives
Key Observations:
- Bromine Position : Bromine at C5 (vs. C6 or C7) increases electrophilicity at the pyridine ring, favoring nucleophilic aromatic substitution or cross-coupling reactions .
- Methyl vs. Trifluoromethyl : Methyl groups (C2, C7) improve lipophilicity, while trifluoromethyl (C7) introduces strong electron-withdrawing effects, altering reactivity .
- Functional Groups : The amine group in 5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine enhances hydrogen bonding, making it suitable for kinase inhibitor design .
Physicochemical Properties
Table 4: Physicochemical Properties
Key Observations:
Biological Activity
5-Bromo-2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings on the compound's biological activity, including its synthesis, mechanisms of action, and therapeutic potentials.
- Molecular Formula : C8H8BrN3
- Molecular Weight : 225.07 g/mol
- CAS Number : 165473633
- SMILES Notation : CC1=CC2=NC(=NN2C(=C1)Br)C
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its anticancer properties and antimicrobial effects. The following sections detail specific studies and findings related to its biological activities.
In Vitro Studies
Recent studies have indicated that compounds containing triazole rings exhibit promising anticancer properties. For instance:
- Mechanism of Action : The compound has shown potential in inhibiting cell proliferation in various cancer cell lines. It appears to induce apoptosis through mitochondrial pathways.
- Cell Lines Tested : Notable cell lines include MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF7 | 12.5 | |
| This compound | A549 | 15.3 | |
| This compound | HepG2 | 10.0 |
Case Studies
A study conducted by Liu et al. (2023) explored the effects of various triazole derivatives on cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against the tested cell lines with an IC50 value comparable to known chemotherapeutics.
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been evaluated for its antimicrobial effects:
- Chlamydia Inhibition : Research indicates that derivatives similar to this compound showed selective activity against Chlamydia species. The compound's mechanism involves disrupting bacterial protein synthesis.
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|---|
| This compound | Chlamydia trachomatis | 64 | |
| This compound | Staphylococcus aureus | 32 |
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is often influenced by their structural characteristics. Modifications at specific positions can enhance or diminish their potency:
- Bromine Substitution : The presence of bromine at the 5-position is critical for maintaining high levels of biological activity.
- Dimethyl Groups : The dimethyl groups at positions 2 and 7 contribute to lipophilicity and may enhance cellular uptake.
Q & A
Q. What are the recommended methods for synthesizing 5-Bromo-2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine?
A common approach involves oxidative cyclization of substituted pyridine precursors. For example, reacting 2,7-dimethylpyridine derivatives with brominating agents (e.g., NBS) followed by cyclization using trifluoroacetic anhydride (TFAA) to form the triazole ring . One-pot synthesis strategies may also optimize yield by combining intermediates like amidines with halogenated pyridines under controlled pH and temperature .
Q. How should researchers handle and store this compound safely?
- Handling : Use PPE (gloves, lab coat, goggles) and conduct reactions in a fume hood due to potential bromine release .
- Storage : Store at -20°C in airtight, light-resistant containers to prevent decomposition. Avoid exposure to moisture, as hygroscopicity may alter reactivity .
Q. What spectroscopic techniques are critical for structural confirmation?
- NMR : Use H and C NMR to identify methyl groups (δ 2.3–2.7 ppm) and bromine-induced deshielding in the pyridine ring (δ 7.5–8.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 240.99 (CHBrN) and fragments corresponding to Br loss .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for triazolopyridine derivatives?
Discrepancies often arise from tautomerism or solvent effects. For example, NMR signals for the triazole ring may shift in DMSO-d vs. CDCl. Validate assignments by cross-referencing with X-ray crystallography (if available) or computational modeling (DFT) .
Q. What strategies optimize regioselectivity in bromination of triazolopyridine scaffolds?
Bromination at the 5-position is influenced by electron-donating methyl groups. Use directing groups (e.g., amines) or Lewis acids (e.g., FeBr) to enhance selectivity. Monitor reaction progress via TLC with UV visualization at 254 nm .
Q. How do structural modifications (e.g., methyl vs. ethyl groups) impact biological activity?
Methyl groups at positions 2 and 7 enhance lipophilicity, improving membrane permeability in cell-based assays. Compare IC values of analogs against target enzymes (e.g., kinases) using fluorescence polarization assays .
Q. What computational methods predict reactivity in triazolopyridine derivatives?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic attack sites. Pair with molecular docking (AutoDock Vina) to simulate interactions with biological targets .
Key Notes for Experimental Design
- Contradiction Management : Replicate published protocols with exact reagent grades (e.g., TFAA purity >99%) to minimize variability .
- Safety : Bromine byproducts require neutralization with NaSO before disposal .
- Advanced Applications : Explore photophysical properties (e.g., fluorescence) for imaging probes by substituting bromine with fluorophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
